molecular formula C13H15N3O3S B2364096 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 349438-92-2

2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2364096
CAS No.: 349438-92-2
M. Wt: 293.34
InChI Key: FKEUHFIXZRJOJQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and a thiadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the thiadiazole ring.

    2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and methyl-thiadiazole groups, which confer specific chemical and biological properties not found in closely related compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8-15-16-13(20-8)14-12(17)7-9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUHFIXZRJOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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